molecular formula C10H22N2O2 B2661921 tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate CAS No. 1248683-49-9

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate

Cat. No. B2661921
CAS RN: 1248683-49-9
M. Wt: 202.298
InChI Key: WYXUVCSRTALUSF-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate” is likely a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 can be a variety of atoms or groups of atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a carbamate group attached to a tert-butyl group and a 3-amino-2-methylpropyl group. The carbamate group itself consists of a carbonyl (C=O) group and an amine (NH2) group .


Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions that “this compound” would undergo would depend on the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of carbamates include a relatively high boiling point due to the presence of polar carbonyl and amine groups, and solubility in organic solvents .

Scientific Research Applications

Synthesis and Catalysis

  • Asymmetric Synthesis : The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction highlights the utility of similar carbamate compounds in enantioselective synthesis, showcasing their role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • Versatile Intermediates : N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the broad applicability of tert-butyl-containing compounds in synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Material and Pharmaceutical Applications

  • Foldamer Precursors : The study of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate as a precursor for foldamer research based on aza/α-dipeptide oligomerization, underscores the importance of tert-butyl carbamates in the development of new materials with potential applications in biotechnology and nanotechnology (Abbas et al., 2009).
  • NMR Tags for Protein Research : O-tert-Butyltyrosine exemplifies the use of tert-butyl groups in biochemistry for enhancing NMR spectroscopy of high-molecular-weight systems, facilitating the measurement of ligand-binding affinities without isotope labeling (Chen et al., 2015).

Environmental and Safety Studies

  • Metabolism and Toxicology : Research on the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes provides insight into the environmental and health impacts of tert-butyl carbamates, important for assessing the safety of these compounds (Douch & Smith, 1971).

properties

IUPAC Name

tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXUVCSRTALUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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